molecular formula C8H12N2O3 B6603291 methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate CAS No. 2649053-78-9

methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate

Cat. No. B6603291
CAS RN: 2649053-78-9
M. Wt: 184.19 g/mol
InChI Key: FFPUSNXKJZHDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate (MEHMI) is an important organic compound found in many living organisms. MEHMI is used as an intermediate in the synthesis of various compounds, as well as an important component in the production of medicines and other products. MEHMI has a wide range of applications in scientific research, including its use in the synthesis of various compounds, in biochemical and physiological studies, and in the production of medicines and other products.

Scientific Research Applications

Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is used in scientific research for a variety of purposes. It is used in the synthesis of various compounds, including drugs, vitamins, and other organic compounds. methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is also used in biochemical and physiological studies, as well as in the production of medicines and other products. methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is also used in the production of medicines, such as antifungal agents, antibiotics, and antiviral agents.

Mechanism of Action

The mechanism of action of methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is not fully understood. However, it is believed that methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate acts as an inhibitor of the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone. methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is also thought to act as an inhibitor of the enzyme aromatase, which is involved in the conversion of testosterone to estrogen.
Biochemical and Physiological Effects
methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate has a number of biochemical and physiological effects. It has been shown to inhibit the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone. methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate also inhibits the enzyme aromatase, which is involved in the conversion of testosterone to estrogen. In addition, methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate in laboratory experiments is its relative stability and low toxicity. methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is also relatively inexpensive and easy to synthesize. The main limitation of methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is that it is not soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

The future of methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate research is promising. It is likely that methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate will continue to be used in the synthesis of various compounds, as well as in biochemical and physiological studies. In addition, methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate may be used in the production of medicines and other products. It is also possible that methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate may be used in the development of new drugs, as well as in the treatment of various diseases. Finally, methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate may be used in the development of new technologies, such as gene therapy and nanotechnology.

Synthesis Methods

Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is synthesized via a two-step process. The first step involves the reaction of ethyl acetate with 2-methyl-1H-imidazole-5-carboxylic acid in the presence of a base. This reaction produces methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate as the main product. The second step involves the reaction of the methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate with an acid to produce the desired product.

properties

IUPAC Name

methyl 5-ethyl-3-hydroxy-2-methylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-6-7(8(11)13-3)10(12)5(2)9-6/h12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPUSNXKJZHDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=N1)C)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate

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